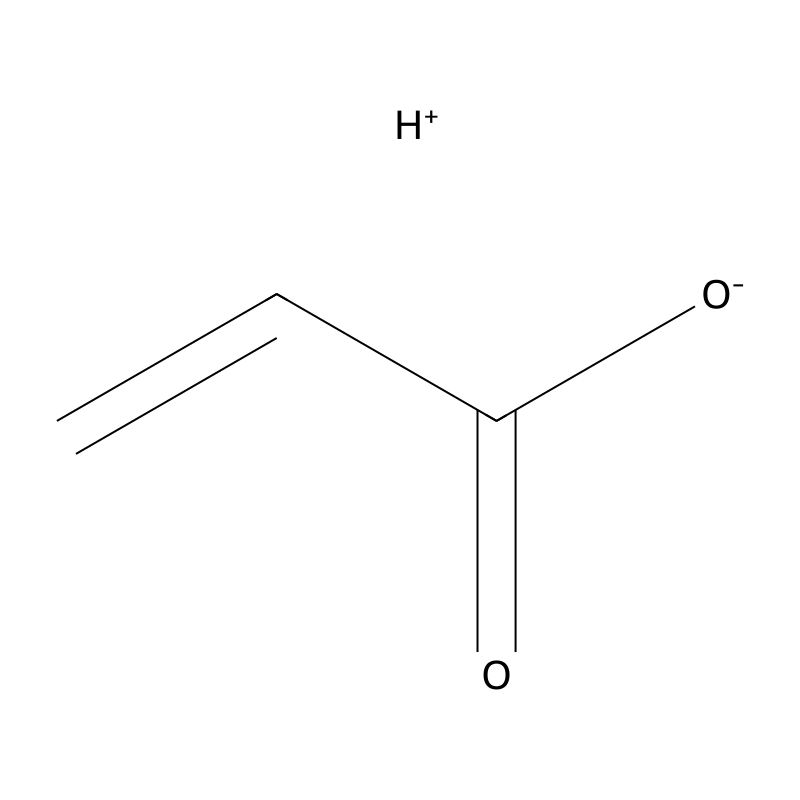

Acrylic acid

CH2CHCOOH

C3H4O2

CH2=CHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2CHCOOH

C3H4O2

CH2=CHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol, and ether

Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride

Miscible with chloroform

Miscible with water /1X10+6 mg/L/ at 25 °C

Soluble in methanol, ethanol, dioxane, dimethylformamide, 2-propanol, formamide, ethylene glycol, and acetic acid

Soluble in water

1000 mg/mL

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Polymer Science and Materials Chemistry:

- Monomer for Polymer Synthesis: Acrylic acid serves as a crucial monomer for creating various polymers, including polyacrylic acid (PAA) and polymethacrylic acid (PMAA) . These polymers exhibit valuable properties like water-solubility, biocompatibility, and tunable charge, making them highly versatile in material research.

- Surface Modification and Functionalization: Researchers utilize acrylic acid to modify and functionalize surfaces of materials like nanoparticles, electrodes, and biomaterials . This modification enhances properties like adhesion, wettability, and biocompatibility, crucial for various applications.

Drug Delivery and Bioengineering:

- Controlled Drug Release Systems: Researchers explore acrylic acid for developing controlled drug release systems due to its pH-responsive nature. At specific pH values, acrylic acid-based polymers can release encapsulated drugs, offering targeted and controlled delivery .

- Biocompatible Hydrogels: Acrylic acid is used in creating biocompatible hydrogels, which are three-dimensional networks capable of holding large amounts of water. These hydrogels find various applications in tissue engineering, drug delivery, and cell encapsulation research .

Environmental Science and Engineering:

- Water Treatment: Acrylic acid-based polymers, particularly polyacrylic acid (PAA), are employed as flocculants in water treatment processes. These polymers act by attracting and aggregating suspended particles in water, facilitating their removal .

- Soil Remediation: Researchers investigate the potential of acrylic acid for remediating soil contaminated with heavy metals. Acrylic acid can form complexes with these metals, making them less mobile and potentially facilitating their removal .

Chemical and Biochemical Research:

- Organic Synthesis: Acrylic acid serves as a valuable starting material for various organic syntheses, including the preparation of esters, amides, and other functionalized molecules .

- Bioconjugation Techniques: Researchers utilize acrylic acid for bioconjugation, a technique linking biomolecules like proteins and nucleic acids to other molecules or surfaces. This technique is crucial in various biological research applications .

Acrylic acid, known chemically as 2-propenoic acid, has the formula CH2=CHCOOH. It is a colorless liquid with a sharp, irritating odor and is classified as a carboxylic acid due to the presence of the carboxyl group (COOH) in its structure. The molecule consists of three carbon atoms, four hydrogen atoms, and two oxygen atoms. The central carbon atom (C2) is sp² hybridized, allowing for resonance structures that contribute to its reactivity .

- Polymerization: Acrylic acid can polymerize to form polyacrylic acid, which is used in absorbent materials like diapers and other hygiene products .

- Esterification: It can react with alcohols to form acrylates, which are utilized in various polymers .

- Michael Addition: Acrylic acid participates in Michael addition reactions, where it adds to other compounds to form new products .

The oxidation of propylene is the primary method for producing acrylic acid. In this process, propylene is oxidized to form acrolein, which is further oxidized to acrylic acid .

Acrylic acid exhibits biological activity primarily through its metabolic pathways. It is rapidly metabolized by oxidative processes into carbon dioxide. The main metabolic pathway does not depend on vitamin B12 and involves several enzymatic reactions . While acrylic acid itself may have some toxic effects at high concentrations, its metabolites are generally less harmful.

The most common method for synthesizing acrylic acid involves the oxidation of propylene. This process typically includes:

- Oxidation of Propylene: Propylene reacts with molecular oxygen in the presence of catalysts such as molybdenum and vanadium.

- Formation of Acrolein: The first step produces acrolein as an intermediate.

- Further Oxidation: Acrolein undergoes additional oxidation to yield acrylic acid.

- Separation and Purification: The final product is then separated and purified for use .

Acrylic acid has a wide range of applications:

- Manufacturing: It is used in the production of acrylic resins and plastics.

- Coatings: Employed in paper coatings and leather treatments.

- Absorbents: Utilized in superabsorbent polymers for hygiene products.

- Adhesives: Important in adhesives and sealants due to its polymerization properties .

Acrylic acid interacts with various substances, leading to significant reactivity:

- Reactivity with Oxidizing Agents: It can react violently with strong oxidizers like perchlorates and permanganates .

- Polymerization Risks: Acrylic acid may polymerize explosively when exposed to amines or peroxides .

- Thermal Stability: Its stability can be compromised by contaminants or elevated temperatures, leading to hazardous situations .

Several compounds share similarities with acrylic acid, notably in structure or reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methacrylic Acid | C4H6O2 | Similar structure; used in similar applications |

| Vinyl Acetate | C4H6O2 | Used primarily as an adhesive; less acidic |

| Maleic Acid | C4H4O4 | Dicarboxylic acid; used in resin production |

| Fumaric Acid | C4H4O4 | Isomer of maleic acid; used in food additives |

Uniqueness of Acrylic Acid

Acrylic acid's unique characteristics stem from its ability to polymerize readily and form various esters that are essential in creating diverse polymeric materials. Its reactivity allows it to be utilized effectively in industrial applications that require rapid curing or bonding properties.

Physical Description

Liquid

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH]

Hygroscopic; [HSDB] Solid; [Sigma-Aldrich MSDS]

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor.

Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]

Color/Form

Liquid

Colorless liquid

Colorless liquid or solid (below 55 degrees F)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

142 °C

BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg

141.20 °C. @ 760.00 mm Hg

141 °C

286 °F

Flash Point

50 °C

54 °C (open cup)

122 °F (50 °C) (open cup)

48-55 °C c.c.

121 °F

Heavy Atom Count

Vapor Density

2.5 (Air = 1)

Relative vapor density (air = 1): 2.5

Density

1.0511 g/cu cm at 20 °C

Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F

Bulk density: 8.6 lb/gal at 20 °C

1.54 g/mL at 25 °C/4 °C

Relative density (water = 1): 1.05

1.05

LogP

0.35 (LogP)

log Kow = 0.35

0.35

0.36 (estimated)

Odor

Quality: rancid, sweet; hedonic tone: unpleasant

Distinctive, acrid odo

Odor Threshold

Odor Threshold High: 1.0 [mmHg]

Detection odor threshold from AIHA (mean = 0.092 ppm)

Water: no data; air: 0.094 uL/L; odor safety class B; B = 50-90% of distracted persons perceive warning of TLV.

1.04 ppm (recognition in air, purity not specified)

Decomposition

Complete decomposition occurs with heating for 30 min at 260 °C.

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

13.56 °C

13 °C

14 °C

55 °F

UNII

Related CAS

25584-52-5

9003-01-4

1204391-75-2

10192-85-5 (potassium salt)

10604-69-0 (ammonium salt)

14643-87-9 (zinc salt)

15743-20-1 (aluminum salt)

51366-35-9 (calcium[2:1] salt.dihydrate)

55488-18-1 (iron(3+) salt)

5651-26-3 (silver salt)

5698-98-6 (magnesium salt)

58197-53-8 (cobalt(2+) salt)

6292-01-9 (calcium[2:1] salt)

7446-81-3 (hydrochloride salt)

9003-01-4 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Therapeutic Uses

To compare the efficacy and safety of two carbomer 940 eye gels in the treatment of dry eyes: Lacrinorm (also called GelTears), a recently introduced eye gel, and Viscotears (also called Vidisic or Lacrigel), used as a reference gel. The main difference between the two gels is in the preservative, respectively benzalkonium chloride and cetrimide. A double-masked, randomized, parallel-group study was conducted in 16 centers in four European countries. A total of 179 patients suffering from aqueous-deficient dry eye were enrolled, of whom 92 were randomized to treatment with Lacrinorm and 87 to the reference gel. Gel was instilled four times a day for a period of 30 days. After 30 days of treatment, subjective symptoms (the combined scores of foreign body sensation, ocular dryness, burning or pain, and photophobia) had improved by 50% in the Lacrinorm group and by 45% in the reference gel group, and objective test results (break-up time, fluorescein test, Schirmer test, Lissamine Green test) by 35-36% in the Lacrinorm group and 25-45% in the reference group. The improvements were significant in both treatment groups (p < 0.001), with no significant differences between the treatment groups. Subjective local tolerability upon instillation on day 30 was rated 'good' or 'very good' by 91% of patients in both treatment groups. Adverse events were reported for 21 patients in the Lacrinorm group and 17 in the reference group, the most frequent being discomfort, blurred vision, hyperemia, burning and itching. The frequency and descriptions of adverse events did not differ significantly between the two treatment groups. No serious adverse events were reported. Over the period of study, Lacrinorm eye gel was as effective and safe as Viscotears/Lacrigel in the treatment of dry eye.

To compare the safety and efficacy of polyacrylic acid 0.2% (PAA) gel and polyvinylalcohol 1.4% (PVA) in the treatment of patients with dry eyes. Eighty-nine patients with dry eyes were randomly allocated to treatment with either PAA (48) or PVA (41) in a prospective, investigator-masked study in two centers. The parameters assessed were daily frequency of instillation of the study medications, ocular signs and symptoms, tear film break up time, Schirmer's test values, local tolerance and global assessment of the improvement following treatment. The two groups were similar in patient demographics and study parameters at baseline. The total score of symptoms (gritty or foreign body sensation, burning sensation, dry eye sensation, photophobia, others) and signs (conjunctival hyperemia, ciliary injection, corneal and conjunctival epithelial staining) was reduced significantly more by treatment with PAA than with PVA at both three and six weeks (p < 0.0001). The daily frequency of instillation of PAA was significantly less than that /of/ PVA on 38 of the 41 (93%) study days. Both PAA and PVA were safe and equally well-tolerated except for blurred vision, usually mild and transient, on PAA. On global assessment of the improvement in their dry eye condition, significantly more PAA patients felt better on treatment at six (p = 0.02) weeks compared with those on PVA. Polyacrylic acid gel was as safe as and more effective than polyvinylalcohol in the treatment of patients with dry eyes.

Carbomer gel is a water-soluble polymeric resin that has been reported to maintain the tear film in contact with the eye for an extended period. The efficacy and safety of this new artificial tear were assessed. A multicenter, single-masked, randomized, placebo-controlled study was carried out on 123 patients with moderate-to-severe dry eyes. The placebo was a mannitol solution with benzalkonium chloride 0.008% as preservative. Patients were observed over an 8-week period, and subjective and objective changes analyzed, compared to a baseline of no therapy, after 1 to 7 days washout period from previous medication. All primary subjective symptoms decreased significantly in the carbomer gel-treated group compared to the placebo group (ie, dryness, discomfort, and foreign body sensation). The carbomer gel also significantly improved the rose bengal staining score relative to placebo. When data for the primary subjective efficacy variables were stratified for disease severity, there was a statistically significant improvement from baseline by day 10 for severely affected patients and from day 42 for patients with moderate disease. Secondary subjective symptoms that improved significantly in the tear gel group compared to placebo were photophobia, erythema, tear breakup time, blurry-filmy, dry-sandy sensation, and physician impression. However, no significant improvements in the secondary subjective symptoms of tearing, itching, scaling, conjuctival discharge, palpebral conjunctival redness, bulbar conjuctival redness, conjunctival luster, relief of discomfort, ease of use, and overall acceptability were found in either group over the baseline score. In addition, neither carbomer gel nor placebo improved the baseline fluorescein staining score or the Schirmer test score. Two patients suffered local allergic reactions to the carbomer gel or its preservative, which settled on withdrawal of the medication. Carbomer gel was more efficacious than was placebo in improving a number of subjective and objective symptoms of moderate-to-severe dry eye syndrome. The results of this study indicate that carbomer gel was as safe as the placebo.

For more Therapeutic Uses (Complete) data for Carbomer (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

3.97 [mmHg]

3.97 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 413

3 mmHg

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard

Impurities

< 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether

Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.

Other CAS

9007-20-9

76050-42-5

9003-01-4

25987-55-7

29862-29-1

54182-57-9

Absorption Distribution and Excretion

Three fasted male Sprague-Dawley rats were given 400 mg/kg 1,2,3-(13)C3-acrylic acid coadministered with 2,3-(14)C-acrylic acid (40 to 46 uCi/kg) in distilled water by gavage ... Urine, feces, and expired air were collected for 72 hours, and the animals were then killed. Total recovery was 98%. The majority of the radioactivity, 78%, was recovered in expired carbon dioxide. Approximately 13% of the radioactivity was recovered in the tissues, with almost 5% of the dose found in the muscle, 3% found in the liver, 2% found in the skin, and 1% found in adipose tissue. The tissue-to-blood radioactivity concentration ratios were 11.1, 3.2, 2.6, 2.4, 2.1, and 2.0 for the liver, kidneys, adipose tissue, stomach, spleen, and large intestine, respectively. Approximately 6% of the dose was eliminated in the urine and 1% was eliminated in the feces. Nuclear magnetic resonance spectroscopy did not detect unchanged acrylic acid in the urine.

The disposition of (14)C-acrylic acid was determined in vitro using clipped dorsal skin from male rats ... One percent (v/v) (14)C-Acrylic Acid, 95 uL, was applied to the exposed epidermal surface (1.77 sq cm), and an evaporation trap was fitted over the skin. Over a 6-hour period, 23.9% +/- 5.4% of the dose was absorbed in the effluent or was found in the skin and at least 60% of the dose was evaporated. Total recovery of the applied dose was approximately 85%.

Acrylic acid is rapidly absorbed in rats and mice after oral or inhalation administration. A hybrid computational fluid dynamics and physiologically-based pharmacokinetics inhalation dosimetry model was constructed for interspecies (rat-human) extrapolation of acrylic acid tissue dose in the olfactory region of the nasal cavity. The model simulations indicate that under similar exposure conditions human olfactory epithelium is exposed with acrylic acid to 2-3 fold lower than rat olfactory epithelium. After dermal administration some acrylic acid is evaporated, the remainder undergoes rapid absorption in these animals. Dermal absorption is strongly dependent on the vehicle and the pH value of the solution.

For more Absorption, Distribution and Excretion (Complete) data for Acrylic acid (11 total), please visit the HSDB record page.

... Absorption or accumulation in eye tissues can presumably be excluded due to the high molecular weight of polyacrylic acid (4 mio D).

... The ADE studies following a single oral dose of a crosslinked, high-molecular-weight polyacrylate polymer (PA) indicate that the majority of dosed PA (91.9%) was excreted in the feces. As expected, a small percentage (approximately 3.5%) was absorbed, possibly metabolized, and excreted. ...

Metabolism Metabolites

After oral administration of 4, 40, or 400 mg/kg bw [2,3-(14)C]-acrylic acid in a 0.5% aqueous methylcellulose solution to rats, within 72 hr 44-65% of the radioactivity had been eliminated via expired air and 2.9-4.3% remained in the urine. The HPLC profile of metabolites observed in the urine of rats indicated two major metabolites. One of the major metabolites co-eluted was 3-hydroxypropionic acid. Radioactivity could not be detected at the retention times corresponding to that of 2,3-epoxypropionic acid or N-acetyl-S-(2-carboxy-2-hydroxyethyl)cysteine. One hour following an oral dose of acrylic acid (4, 40, 400, or 1,000 mg/kg) in rats a significant depletion of /Non-protein sulfhydryls/ (NPSH) in the glandular stomach was reported at doses above 4 mg/kg. In the forestomach NPSH depletion occurred at a dose of 1,000 mg/kg. No significant effect of acrylic acid on NPSH in the blood or liver was observed

... The metabolites of acrylic acid and propionic acid /were compared/ using (13)C-NMR analysis of the urine of rats after gavage of single doses (400 mg/kg bw). 3-Hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide were identified as metabolites of acrylic acid. No unchanged acrylic acid was detected. In contrast, the spectra of urine from a propionic acid-treated rat revealed only a few minor (13)C-enriched signals that were assigned to methylmalonic acid. These metabolites (CO2 and methylmalonic acid) are consistent with the known major vitamin B12-dependent pathway of propionate metabolism in mammals. An alternative pathway involves beta-oxidation. Acrylyl-CoA forms 3-hydroxypropionic acid that can then be oxidized to malonic semialdehyde. Further catabolism yields acetyl-CoA and CO2. It is conceivable that excretion and detection of the mercapturates are a consequence of the high dose used in this experiment.

Following single doses (40 or 150 mg/kg) of [1-(14)C]-acrylic acid to rats urinary metabolites and tissues were analyzed by HPLC. A major polar metabolite which could not be identified accounted for approximately 2 to 3% of the dose. A metabolite that coeluted with 3-hydroxypropionic acid was also detected. Small amounts of several other metabolites were detected. Plasma and liver from orally dosed rats were also analyzed for acrylic acid and metabolites by HPLC. One hour after dosing, a metabolite in plasma that co-eluted with 3-hydroxypropionic acid accounted for about 0.5% of the dose after 40 mg/kg bw. This metabolite was also detected in plasma after application of the higher dose. Neither acrylic acid nor metabolites were detected in plasma or liver at times later than 1 hr. They were not detected in kidney at any time after administration ... In other experiments, livers from mice dosed by gavage following a similar dosing regime were analyzed for acrylic acid and metabolites by HPLC. Several metabolites of higher polarity than those of acrylic acid including 3-hydroxypropionic acid were detected 1 hr after administration, but not at times later than 1 hr. Acrylic acid was not detected in livers from mice at any time after cutaneous administration of 40 mg/kg bw. After cutaneous dosing in rats, a peak that coeluted with acrylic acid was detected in urine along with the major metabolite found after oral dosing. A trace amount of another metabolite was detected in urine from the 40 mg/kg bw cutaneous dose group but not after dosing 10 mg/kg bw.

For more Metabolism/Metabolites (Complete) data for Acrylic acid (13 total), please visit the HSDB record page.

Wikipedia

Phentermine

Drug Warnings

Contact lenses should not be worn during instillation of the drug. After instillation there should be an interval of at least 30 minutes before reinsertion.

Viscotears Liquid Gel may temporarily influence the visual acuity. Patients with blurred vision driving a vehicle or operating machines should be alerted to the possibility of impaired reactions.

Ocular hyperemia, eye swelling, eyelid edema, eye pruritis and eye pain have been reported during post-marketing experience.

The following adverse events have been occasionally reported: mild, transient eye irritation, sticky eyelid, and blurred vision after instillation of the gel.

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

CHEMICAL PROFILE: Acrylic acid. Industrial production is by gas-phase catalytic oxidation of propylene. Roughly, three-quarters of production are converted directly into acrylate esters and the rest is purified into glacial acrylic acid.

CHEMICAL PROFILE: Acrylic acid. Technology: Most production is based on the gas phase catalytic oxidation of propylene via acrolein. The reaction can be carried out in single or two-step processes, but the latter is favoured because of higher yields. The oxidation of propylene produces acrolein, acrylic acid, acetaldehyde and carbon oxides. Acrylic acid from the primary oxidation can be recovered while the acrolein is fed to a second step to make acrylic acid. Purification can be carried out by azeotropic distillation.

Carbomers are synthetic, high molecular weight, crosslinked polymers of acrylic acid. These acrylic acid polymers are crosslinked with allyl sucrose or allyl pentaerythritol. The polymerization solvent used previously was benzene; however, some of the newer commercially available grades of carbomer are manufactured using either ethyl acetate or a cyclohexane-ethyl acetate cosolvent mixture. The Carbopol ETD and Carbopol Ultrez polymers are produced in the cosolvent mixture with a proprietary polymerization aid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Construction

Wholesale and Retail Trade

2-Propenoic acid: ACTIVE

2-Propenoic acid, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

2-Propenoic acid, homopolymer, calcium salt: INACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

2-Propenoic acid, 2-methyl-, butyl ester, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate: ACTIVE

Analytic Laboratory Methods

Method has been developed for detecting acrylic acid by composite gas chromatography ... .

It has been separated from mixt of aliphatic acids using ... strong cation-exchange chromatography & ultra-violet spectroscopy detection at 210 nm, with limit of detection of 1 ug/mL ... .

Chemical assay is preferably performed by gas-liquid chromatography (GLC) or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfite, morpholine, or mercuric acetate. Acidity is determined by GLC or titration, and the dimer content of acrylic acid by GLC or a saponification procedure. The total acidity is corrected for the dimer acid content to give the value for acrylic acid.

For more Analytic Laboratory Methods (Complete) data for Acrylic acid (9 total), please visit the HSDB record page.

Storage Conditions

Separate from oxidizing materials, peroxides, initiators, acids, and alkalies. Store in cool, dry, well-ventilated location. Outside or detached storage is preferred.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. ... Acrylic acid has a relatively high freezing point (13 °C) and the inhibitor may not be distributed uniformly between phases when frozen acid is partially thawed. ... Provisions should be made to maintain the acid liquid. High temp should be avoided because of dimer formation. ... Glacial acrylic acid should be stored at 16-29 °C to maintain high quality. ... Acrylic acid ... can be stored only in glass, stainless steel, aluminum, or polyethylene-lined equipment.

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Storage class (TRGS 510): Flammable liquids

Do not store above 25 °C.

Excessive dust generation should be minimized to avoid the risk of explosion (lowest explosion concentration is 130 g/cu m).

Interactions

... Male Sprague-Dawley rats /were dosed/ orally in quadruplicate with 4, 40, 400, and 1000 mg/kg acrylic acid or 2, 20, 100, or 200 mg/kg ethyl acrylate in 0.5% methylcellulose at a volume of 5 mL/kg with and without pretreatment with the carboxylesterase inhibitor tri-o-cresyl phosphate [TOCP]. Control animals were given 2 mL/kg corn oil with and without pretreatment. The animals were killed 1 hour after dosing. A "pronounced increase" in glandular and nonglandular stomach weights, edema, and hemorrhage were observed with > 40 mg/kg acrylic acid. Acrylic acid, > 4 mg/kg, significantly depleted nonprotein sulfhydryl [NPSH] content in the glandular stomach, but no significant effect on NPSH in the blood or liver was observed. Pretreatment with TOCP did not have a significant effect on stomach weight or NPSH content. With ethyl acrylate, a significant increase in forestomach weight was observed with the 200-mg/kg dose; no significant change in glandular stomach weight was observed. Treatment with TOCP enhanced the increase in forestomach weight. A linear depletion of NPSH content of the forestomach and glandular stomach was observed 1 hour after dosing with 2 and 20 mg/kg; NPSH content did not change with doses of 100 or 200 mg/kg. No significant dose-dependent effect of ethyl acrylate on NPSH concentration in the blood and liver was seen. Pretreatment with TOCP did not affect the depletion of NPSH content in the glandular stomach or forestomach; however, 100 and 200 mg/kg ethyl acrylate did induce a significant depletion of hepatic NPSH concentration.

Stability Shelf Life

Carbomers are discolored by resorcinol and are incompatible with phenol, cationic polymers, strong acids, and high levels of electrolytes. Certain antimicrobial adjuvants should also be avoided or used at low levels. Trace levels of iron and other transition metals can catalytically degrade carbomer dispersions. Certain amino-functional actives form complexes with carbomer ... Carbomers also form pH-dependent complexes with certain polymeric excipients.